N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core with various substituents, including a 3-chlorobenzyl group, a 4-fluoro group, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chlorobenzylamine to yield the intermediate N-(3-chlorobenzyl)-4-fluorobenzamide. This intermediate is further reacted with furan-2-ylmethylamine under appropriate conditions to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.
- Reduction of the nitro group can yield the corresponding amine.
- Substitution of the chlorine atom can yield various substituted benzyl derivatives.
Scientific Research Applications
N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and the benzamide core can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- N-(3-chlorobenzyl)-N-(2-furylmethyl)benzamide
- 4-Bromo-N-(3-chlorobenzyl)-N-(2-furylmethyl)benzamide
Comparison: N-(3-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the 4-fluoro substituent, which can influence its chemical reactivity and biological activity. The comparison with similar compounds highlights the impact of different substituents on the overall properties of the molecule.
Properties
Molecular Formula |
C19H15ClFNO2 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNO2/c20-16-4-1-3-14(11-16)12-22(13-18-5-2-10-24-18)19(23)15-6-8-17(21)9-7-15/h1-11H,12-13H2 |
InChI Key |
UYXPPMXTLYUQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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